molecular formula C28H53N2O7PS B1669348 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate CAS No. 85703-73-7

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate

Cat. No. B1669348
CAS RN: 85703-73-7
M. Wt: 592.8 g/mol
InChI Key: NMHKTASGTFXJPL-UHFFFAOYSA-N
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Description

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, is a compound that has been studied for its role in blood pressure regulation . It has been identified as an antagonist of acetyl glyceryl ether phosphorylcholine (AGEPC), a compound that has a strong hypotensive action .


Molecular Structure Analysis

The molecular structure of CV-3988 is not explicitly provided in the available resources. As an analog of AGEPC , it likely shares some structural similarities. A detailed molecular structure would require access to chemical databases or scientific literature that specifically describes the structure of CV-3988.


Chemical Reactions Analysis

CV-3988 has been studied for its interaction with AGEPC. It has been found to inhibit the binding of AGEPC to platelets . This suggests that CV-3988 may interact with AGEPC or its receptors in a way that prevents AGEPC from exerting its usual effects.

Scientific Research Applications

Transplantation Preservation

CV-3988: has been studied for its effects in the preservation of heart and lung for transplantation. It has shown promise in improving the functional variables of these organs after ischemic reperfusion, which is critical for the success of transplants . The compound’s ability to antagonize platelet-activating factor (PAF) helps in reducing ischemia-reperfusion injury, thereby preserving the viability of transplanted organs.

Ophthalmology

In the field of ophthalmology, CV-3988 has been used to study its inhibitory effects on corneal neovascularization caused by alkali burns . The compound’s antagonistic action on PAF-receptor has shown to reduce the expression of angiogenic factors, suggesting its potential therapeutic use in treating corneal opacity and neovascularization.

Cardiovascular Research

CV-3988: is of interest in cardiovascular research due to its selective PAF antagonistic properties. By reducing platelet sensitivity to PAF, it can potentially mitigate conditions where platelet aggregation leads to cardiovascular complications . This application is particularly relevant in the development of treatments for diseases like atherosclerosis, where platelet activation plays a significant role.

Immunology

Lastly, the immunomodulatory effects of CV-3988 could be significant in the field of immunology. By modulating the activity of PAF, it could influence immune responses and be useful in the treatment of autoimmune disorders.

Each of these applications demonstrates the versatility of CV-3988 in scientific research and its potential to contribute to various medical fields. The compound’s ability to antagonize PAF makes it a valuable tool in the development of treatments for a wide range of conditions.

Effects of Platelet-Activating Factor Antagonist CV-3988 in Preservation of Heart and Lung for Transplantation. Inhibitory effects of the platelet-activating factor receptor antagonists, CV-3988 and Ginkgolide B, on alkali burn-induced corneal neovascularization. Effectiveness and tolerability of CV-3988, a selective PAF antagonist.

properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276040, DTXSID701006301
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate

CAS RN

85703-73-7, 92203-21-9
Record name 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85703-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 3988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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